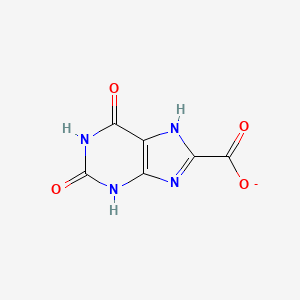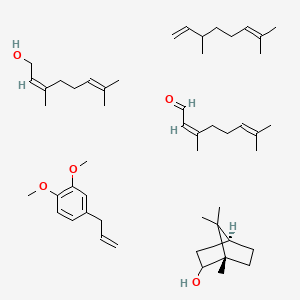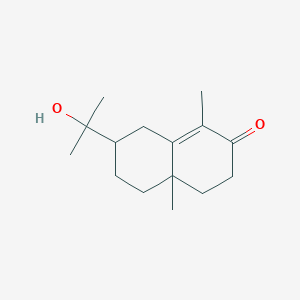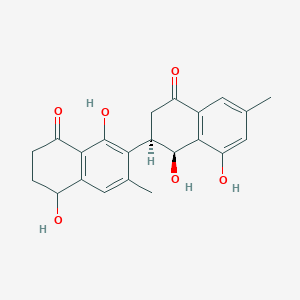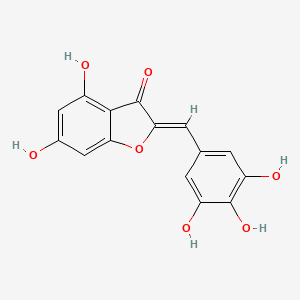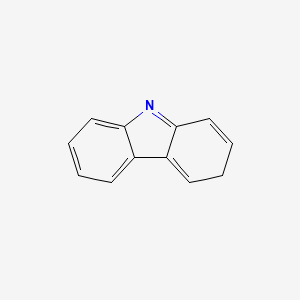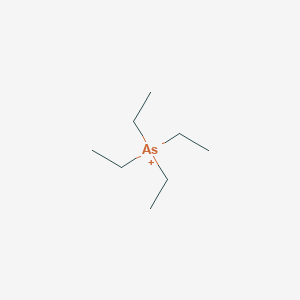
Tetraethylarsonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraethylarsonium is an arsonium ion consisting of four ethyl groups attached to a central arsonium. It derives from a hydride of an arsonium.
Applications De Recherche Scientifique
1. Application in Neuron Research and Potential Anti-Cancer Properties
Tetraethylammonium (TEA) is primarily used as a broad potassium channel blocker in neuron research. It has shown capabilities in inducing apoptosis in HeLa cells, a type of cancer cell. This was demonstrated through various biological and proteomics methods. The study identified novel biomarker candidates and revealed new molecular pathways involved in apoptosis, suggesting TEA's potential as an anti-cancer drug (Huang, Huang, & Huang, 2013).
2. Analytical Chemistry Applications
TEA has been used in the spectrophotometric determination of elements like niobium and tungsten. For example, tetraphenylarsonium chloride forms an aqueous insoluble ion-pair with niobium, which is useful in its extraction and determination. This method has been successfully applied to various steel and alloy samples, demonstrating TEA's utility in analytical chemistry (Affsprung & Robinson, 1967).
3. Investigation of Potassium Channels
Studies have used TEA to investigate the molecular mechanism of voltage-dependent K+ channels. TEA blocks these channels, and its interaction with the channels has been a subject of extensive research. For example, research on rat brain K+ channel, RCK2, demonstrated how TEA affects the channel's activity, providing insights into the functioning of these channels (Kirsch, Taglialatela, & Brown, 1991).
4. Use in Organic Cation Transporter Studies
TEA is also widely used as a probe in studies involving organic cation transporters. A highly sensitive method using liquid chromatography and mass spectrometry was developed to determine TEA levels in rabbit plasma, highlighting its role in transporter studies (Nirmal et al., 2011).
5. Neurological Research and Neural Plasticity
TEA induces long-term potentiation-like synaptic enhancement in rat hippocampal slices. This was used to identify genes related to this phenomenon, leading to the discovery of a novel brain gene, norbin, which is associated with neurite outgrowth and potentially plays a significant role in neural plasticity (Shinozaki et al., 1997).
Propriétés
Nom du produit |
Tetraethylarsonium |
|---|---|
Formule moléculaire |
C8H20As+ |
Poids moléculaire |
191.17 g/mol |
Nom IUPAC |
tetraethylarsanium |
InChI |
InChI=1S/C8H20As/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3/q+1 |
Clé InChI |
BFWXBFLSSRYKCS-UHFFFAOYSA-N |
SMILES |
CC[As+](CC)(CC)CC |
SMILES canonique |
CC[As+](CC)(CC)CC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![dimethyl 2-[3-[(3R,4S,6R,7R,8S,8aS)-6-[4-(2-hydroxyethoxy)phenyl]-1'-(2-methoxyethoxycarbonyl)-1,2'-dioxo-3,4-diphenyl-8-(prop-2-enylcarbamoyl)spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]-5'-yl]prop-2-ynyl]propanedioate](/img/structure/B1241612.png)
